2-Bromo-3-fluoro-4-methoxybenzonitrile
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Overview
Description
2-Bromo-3-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Scientific Research Applications
2-Bromo-3-fluoro-4-methoxybenzonitrile has several applications in scientific research:
Biology: Potential use in the design of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
Benzonitrile compounds are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that their targets can vary widely depending on the specific compound they are incorporated into.
Mode of Action
The mode of action of 2-Bromo-3-fluoro-4-methoxybenzonitrile is likely dependent on the specific biochemical context in which it is used. As a benzonitrile derivative, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and, consequently, its interactions with its targets.
Biochemical Pathways
Given its potential for various chemical reactions , it could conceivably be involved in a wide range of pathways, particularly those involving halogenated aromatic compounds.
Pharmacokinetics
Like other benzonitrile derivatives, it is likely to have good bioavailability due to its aromatic structure and the presence of functional groups that can participate in various types of chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential for various chemical reactions , it could conceivably have a wide range of effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and the types of reactions it undergoes . Additionally, its stability and efficacy could be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-methoxybenzonitrile typically involves the bromination and fluorination of a methoxy-substituted benzonitrile. One common method includes the following steps:
Starting Material: 4-Methoxybenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: Benzylamines.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-3-methoxybenzonitrile: Similar structure but with different substitution pattern.
3-Bromo-4-methoxybenzonitrile: Lacks the fluorine substituent.
4-Bromo-2-fluorobenzonitrile: Different positioning of substituents.
Uniqueness
2-Bromo-3-fluoro-4-methoxybenzonitrile is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOWACPOXOFPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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